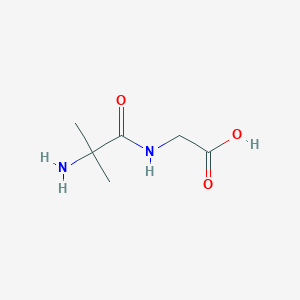![molecular formula C15H19NO2 B14468845 N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide CAS No. 72518-48-0](/img/structure/B14468845.png)
N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide is an organic compound characterized by the presence of a cycloheptene ring attached to a phenyl group through an ether linkage, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with cyclohept-2-en-1-ol in the presence of a suitable base to form the ether linkage. This intermediate is then subjected to acetylation using acetic anhydride to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cycloheptene ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-Cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
- N-Cyclooctyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
- 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(1-phenylethyl)acetamide
Uniqueness
N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide stands out due to its unique structural combination of a cycloheptene ring and an acetamide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
72518-48-0 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-(4-cyclohept-2-en-1-yloxyphenyl)acetamide |
InChI |
InChI=1S/C15H19NO2/c1-12(17)16-13-8-10-15(11-9-13)18-14-6-4-2-3-5-7-14/h4,6,8-11,14H,2-3,5,7H2,1H3,(H,16,17) |
InChI Key |
UDJAFRCNYISOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



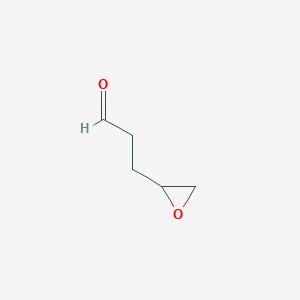
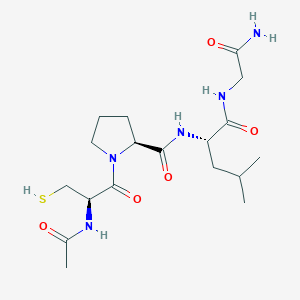
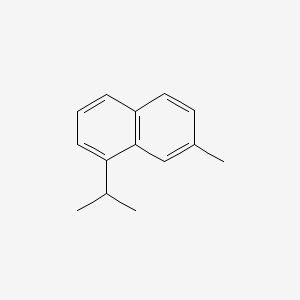
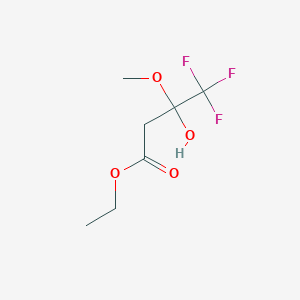
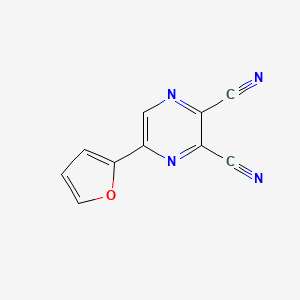
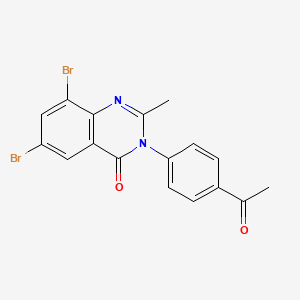
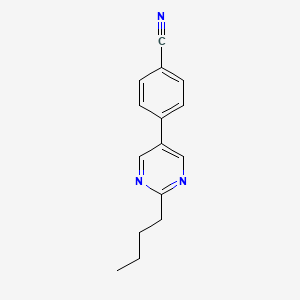
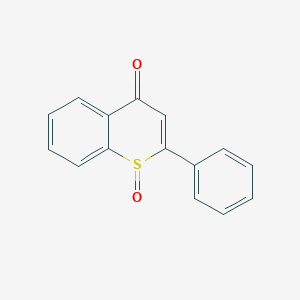
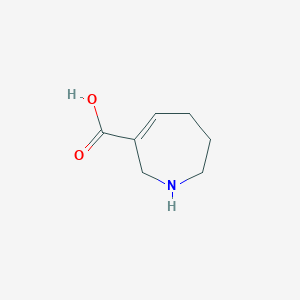
![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
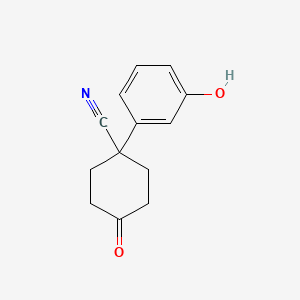
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
